molecular formula C13H19Cl2N3 B3095466 1-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride CAS No. 1263283-11-9

1-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride

Cat. No. B3095466
CAS RN: 1263283-11-9
M. Wt: 288.21
InChI Key: LPTVSUGJEOZBHW-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure–activity relationship shows that the presence of a nitrogen atom in the cycle is optimal .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .

Scientific Research Applications

Pharmacological Activity

1-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride and related compounds have been studied for their potential pharmacological activities. Research conducted by Zhukovskaya et al. (2017) synthesized dialkylaminobenzimidazoles and found compounds with potential antiarrhythmic, antiaggregation, hemorheological, AT1 angiotensin-, NHE-1-inhibiting, and antiserotonin activities. For instance, one compound showed greater NHE-inhibiting activity than zoniporide, a known NHE inhibitor (Zhukovskaya et al., 2017).

Antifungal Potential

Research by Gadhave et al. (2012) focused on the synthesis of benzimidazole and piperazine derivatives for their antifungal potential. The compounds synthesized were screened for activity against Trichophyton rubrum and Candida albicans, showing moderate activity compared to ketoconazole, a known antifungal agent (Gadhave et al., 2012).

H1-Antihistaminic Agents

Iemura et al. (1986) explored the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles for H1-antihistaminic activity. Their findings suggested that the oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus played a significant role in enhancing antihistaminic activity (Iemura et al., 1986).

Antihypertensive and Neuroleptic Activities

Further research includes studies on the neuroleptic and antihypertensive properties of benzimidazole derivatives. For instance, Obase et al. (1983) synthesized and studied the antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles, finding that some isomers demonstrated enhanced potencies (Obase et al., 1983).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-methyl-2-piperidin-3-ylbenzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-16-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10;;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTVSUGJEOZBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCCNC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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